molecular formula C7H7Br2N3O B2680731 [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine CAS No. 474318-78-0

[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine

Cat. No.: B2680731
CAS No.: 474318-78-0
M. Wt: 308.961
InChI Key: MKCAFQFHZCUXKT-QXMHVHEDSA-N
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Description

[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine: is an organic compound with the molecular formula C7H7Br2N3O. This compound is characterized by the presence of two bromine atoms, a methyl group, and an azoxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine typically involves the bromination of a precursor compound followed by the introduction of the azoxy group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: This compound can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The azoxy group can participate in redox reactions, while the bromine atoms may facilitate binding to specific sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • [2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity or binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-amino-3,5-dibromophenyl)-methylimino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N3O/c1-11-12(13)6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCAFQFHZCUXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=[N+](C1=C(C(=CC(=C1)Br)Br)N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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